molecular formula C14H19NO3 B7500361 N,N-diethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N,N-diethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No. B7500361
M. Wt: 249.30 g/mol
InChI Key: QNXCOJMQZXPLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as etonitazene, is a synthetic opioid analgesic. It belongs to the benzimidazole family and has a similar chemical structure to fentanyl. Etonitazene was first synthesized in the 1950s and was initially used as a painkiller. However, due to its high potency and potential for abuse, it is now a controlled substance in many countries.

Mechanism of Action

Etonitazene binds to the mu-opioid receptor in the brain and spinal cord, which results in the inhibition of the release of neurotransmitters such as substance P and glutamate. This leads to a reduction in pain perception and an increase in feelings of euphoria and relaxation.
Biochemical and Physiological Effects
Etonitazene has a similar pharmacological profile to other opioids, such as morphine and fentanyl. It produces analgesia, sedation, and respiratory depression. It can also cause nausea, vomiting, and constipation. Etonitazene has a high potential for abuse and dependence, and chronic use can lead to tolerance and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

Etonitazene has been used in laboratory experiments to study the opioid receptor system and develop new painkillers. Its high potency and affinity for the mu-opioid receptor make it a useful tool for studying the effects of opioids on the central nervous system. However, its potential for abuse and dependence makes it a risky substance to handle in the laboratory.

Future Directions

There are several future directions for research on N,N-diethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. One area of interest is the development of new opioid-based painkillers that have fewer side effects and a lower potential for abuse and dependence. Another area of research is the study of the opioid receptor system and its role in pain perception and addiction. Finally, there is a need for more research on the long-term effects of chronic opioid use and the development of strategies for managing opioid addiction.

Synthesis Methods

Etonitazene can be synthesized through a multistep process. The first step involves the reaction of 2-phenylethylamine with phosgene to form 2-phenylethyl isocyanate. This is then reacted with 1,3-benzodioxole to form 2-(1,3-benzodioxol-5-yl)-N,N-diethylcarboxamide, which is then reduced to N,N-diethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide using lithium aluminum hydride.

Scientific Research Applications

Etonitazene has been used in scientific research to study the opioid receptor system and its effects on pain perception. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Etonitazene has also been used to study the effects of opioids on the central nervous system and to develop new opioid-based painkillers.

properties

IUPAC Name

N,N-diethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-15(4-2)14(16)11-6-7-12-13(10-11)18-9-5-8-17-12/h6-7,10H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXCOJMQZXPLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C=C1)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

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